Boc-D-Dab(Fmoc)-OH

Description

Contextualization within Non-Canonical Amino Acid Building Blocks

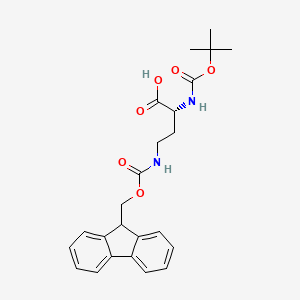

In the realm of biochemistry, proteins are typically constructed from a set of 20 canonical (or standard) amino acids. However, a vast number of other amino acids exist in nature and can be synthesized in the laboratory; these are known as non-canonical or non-proteinogenic amino acids. acs.orgnih.gov Boc-D-Dab(Fmoc)-OH is a derivative of D-2,4-diaminobutyric acid (D-Dab), which is a non-canonical amino acid. nih.govmdpi.comresearchgate.net Unlike canonical amino acids, which generally possess a single alpha-amino group and a side chain, D-Dab features two amino groups: one at the alpha (α) position and another at the gamma (γ) position of its butyric acid backbone. nih.govresearchgate.net

The incorporation of such non-canonical amino acids into peptide chains is a powerful strategy for developing novel biomaterials and therapeutic agents. rsc.org These unique building blocks can introduce new functionalities, alter peptide conformation, and enhance stability against enzymatic degradation. D-2,4-diaminobutyric acid and its derivatives are utilized in biochemical research and are considered important intermediates in drug synthesis. mdpi.com

Significance in the Academic Synthesis of Complex Peptide Architectures

The distinct structure of this compound, with its two strategically placed and differentially protected amino groups, makes it a key tool for synthesizing complex peptide architectures. rsc.orgnih.gov The gamma-amino group provides a reactive handle on the side chain, which can be used as a branching point. This allows chemists to construct non-linear peptides, such as branched or cyclic peptides. rsc.orgsigmaaldrich.com

By selectively deprotecting the gamma-amino group while the alpha-amino group remains protected, a new peptide chain can be initiated from the side chain of the Dab residue. This capability is fundamental to creating dendrimeric peptides and other multi-armed structures that are challenging to produce via other methods. rsc.org Such complex architectures are of significant interest in various fields, including drug delivery, vaccine development, and materials science, as they allow for the precise arrangement of functional motifs. rsc.orgnih.gov

The use of orthogonally protected diamino acids like this compound is a standard and powerful approach in solid-phase peptide synthesis (SPPS) for generating these sophisticated molecular constructs. nih.govsigmaaldrich.com

Overview of Orthogonal Protecting Group Strategies (Boc and Fmoc) in Peptide Synthesis

Peptide synthesis requires the use of protecting groups to prevent unwanted side reactions at reactive sites, such as amino groups, while forming the desired peptide bonds. biosynth.com The concept of "orthogonality" is central to this process; it means that two or more protecting groups can be removed under different chemical conditions, without affecting each other. researchgate.netbiosynth.com This allows for the selective deprotection of specific sites on a growing peptide chain. researchgate.netub.edu

This compound exemplifies this principle by employing two of the most widely used protecting groups in SPPS: the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. biosynth.comiris-biotech.de These two groups are orthogonal to each other:

This orthogonal Fmoc/Boc protection scheme provides the synthetic flexibility required for complex peptide synthesis. ub.eduiris-biotech.de A chemist can elongate the main peptide backbone using the standard Boc-SPPS strategy. At a desired point, the side-chain Fmoc group can be selectively removed with a base to allow for branching or cyclization, without disturbing the Boc-protected N-terminus or other acid-labile side-chain protecting groups. nih.govresearchgate.net

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 131570-57-5 | chembk.comscbt.comamadischem.com |

| Alternate CAS | 117106-21-5 | ambeed.comsigmaaldrich.com |

| Molecular Formula | C₂₄H₂₈N₂O₆ | chembk.comscbt.comamadischem.com |

| Molecular Weight | 440.49 g/mol | scbt.comamadischem.comsigmaaldrich.com |

| Appearance | White powder/solid | chembk.com |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid | N/A |

| Synonyms | Nα-Boc-Nγ-Fmoc-D-2,4-diaminobutyric acid, N-alpha-(tert-Butoxycarbonyl)-N-gamma-(9-fluorenylmethoxycarbonyl)-D-2,4-diaminobutyric acid | scbt.com |

Table 2: Comparison of Boc and Fmoc Protecting Groups in Peptide Synthesis

| Feature | Boc (tert-butoxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) | References |

| Cleavage Condition | Strong Acid (e.g., Trifluoroacetic Acid - TFA) | Base (e.g., 20% Piperidine in DMF) | ub.eduiris-biotech.de |

| Stability | Stable to bases and nucleophiles. | Stable to acids. | total-synthesis.com |

| Orthogonality | Orthogonal to Fmoc, Alloc, and other base/nucleophile-labile groups. | Orthogonal to Boc, tBu, Trt, and other acid-labile groups. | iris-biotech.detotal-synthesis.compsu.edu |

| Typical Use | Nα-amino protection (temporary) in Boc-SPPS; Side-chain protection in Fmoc-SPPS. | Nα-amino protection (temporary) in Fmoc-SPPS; Side-chain protection in Boc-SPPS. | researchgate.netiris-biotech.de |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-20(21(27)28)12-13-25-22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZDTTZGQUEOBL-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927270 | |

| Record name | 2-{[tert-Butoxy(hydroxy)methylidene]amino}-4-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131570-57-5 | |

| Record name | 2-{[tert-Butoxy(hydroxy)methylidene]amino}-4-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Applications of Boc D Dab Fmoc Oh As a Building Block in Academic Peptide Synthesis

Utilization in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptide chains, and Boc-D-Dab(Fmoc)-OH is well-suited for this approach. biosynth.com In SPPS, the peptide is constructed step-by-step while anchored to a solid resin support. biosynth.com The use of orthogonally protected amino acids like this compound is fundamental to preventing unwanted side reactions and directing the precise sequence of amino acid addition. biosynth.comaltabioscience.com

Strategic Incorporation into Peptide Sequences

The primary strategic advantage of incorporating this compound into a peptide sequence is the ability to introduce a point of branching or a site for specific modification. After the peptide backbone is assembled using standard Boc-chemistry SPPS, the side-chain Fmoc group on the Dab residue can be selectively removed using a mild base, typically a piperidine (B6355638) solution in DMF. rsc.org This unmasks the side-chain amino group, which can then be used for:

Peptide Branching: A second peptide chain can be synthesized off the Dab side-chain, creating a branched or "di-epitopic" peptide. sigmaaldrich.com

Conjugation: The exposed amine can be reacted with various molecules such as fatty acids (lipidation), sugars (glycosylation), or fluorescent labels. sigmaaldrich.comnih.gov

Cyclization: The side-chain amine can be used as a handle for intramolecular cyclization, forming a lactam bridge with a carboxylic acid side chain elsewhere in the peptide. sigmaaldrich.comnih.gov

This strategic placement allows for the creation of complex peptide architectures that are not accessible with standard proteinogenic amino acids alone.

Compatibility with Diverse Resin Chemistries

This compound is compatible with the resin chemistries typically employed in Boc-strategy SPPS. rsc.org The initial amino acid is attached to the resin via a linker that is stable to the repeated cycles of Boc deprotection (acid treatment) and coupling but can be cleaved at the end of the synthesis.

Commonly used resins in Boc-SPPS include:

| Resin Type | Linker Type | Final Cleavage Condition | Resulting C-Terminus |

| MBHA (4-Methylbenzhydrylamine) Resin | Benzhydrylamine | Strong acid (e.g., HF) | Peptide Amide |

| PAM (Phenylacetamidomethyl) Resin | Benzyl ester type | Strong acid (e.g., HF) | Peptide Carboxylic Acid |

The linkage of this compound to these resins, and the subsequent peptide chain elongation, proceeds under standard Boc-SPPS conditions. The Fmoc group on the Dab side chain remains stable during these steps.

Role in Solution-Phase Peptide Synthesis Approaches

While less common than SPPS for long peptides, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides or peptide fragments. This compound can also be utilized in this approach. slideshare.netpeptide.com In solution-phase synthesis, all reactions (coupling and deprotection) occur in a homogenous solution, and the product is isolated and purified after each step. slideshare.net

The orthogonal protection of this compound is equally advantageous here. The Nα-Boc group can be removed to allow for chain elongation, and the side-chain Fmoc group can be selectively removed at any stage to allow for branching or modification, similar to its application in SPPS. peptide.com This allows for the synthesis of complex, non-linear peptides that can be challenging to produce via other methods.

Synthesis of Peptidomimetics and Constrained Peptide Analogues

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability against enzymatic degradation or enhanced receptor binding. sigmaaldrich.com Constrained peptides, such as cyclic peptides, are a major class of peptidomimetics where the peptide's conformational flexibility is reduced. cam.ac.uk this compound is a key building block for creating these advanced structures. iris-biotech.de

Formation of Side-Chain to Side-Chain Linkages

A primary application of this compound in peptidomimetic design is the formation of side-chain to side-chain lactam bridges. nih.gov This involves creating an amide bond between the side-chain amine of the Dab residue and the side-chain carboxylic acid of an acidic amino acid, such as aspartic acid (Asp) or glutamic acid (Glu).

The general process on a solid support is as follows:

The linear peptide sequence containing both this compound and an appropriately protected acidic amino acid (e.g., Fmoc-Asp-OtBu) is assembled.

The side-chain protecting groups of the two residues that will form the bridge are selectively and orthogonally removed. For example, the Fmoc group from Dab is removed with piperidine, and a different protecting group on the Asp side chain (e.g., an allyl ester) could be removed with a palladium catalyst.

With both side-chain functional groups exposed, an intramolecular coupling reaction is performed on the resin using standard peptide coupling reagents (like HATU or HBTU) to form the lactam bridge.

Finally, the cyclic peptide is cleaved from the resin and all remaining protecting groups are removed.

This strategy allows for the creation of conformationally constrained peptides, which often exhibit higher receptor affinity and biological stability compared to their linear counterparts. cam.ac.uk The use of the D-enantiomer of Dab can further influence the resulting peptide's three-dimensional structure and its resistance to proteases.

Design and Synthesis of Macrocyclic Peptide Structures

The orthogonal protection offered by this compound is particularly advantageous in the synthesis of macrocyclic peptides. This strategy allows for the on-resin cyclization of peptides through the side chain, a key technique for creating constrained peptide structures with enhanced stability and biological activity. The process typically involves assembling the linear peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov Following the assembly, the N-terminal Fmoc group is removed, and the side-chain Boc group of a strategically placed Dab residue can be selectively cleaved under acidic conditions, leaving the γ-amino group free for cyclization with the N-terminus or another side chain.

In one such application, a protected β-hairpin macrocyclic peptide was synthesized starting from Fmoc-D-Dab(Boc)-OH loaded onto a chlorotrityl resin. nih.gov After the linear peptide was assembled, on-resin cyclization was performed to yield the desired macrocyclic structure. nih.gov This approach highlights the utility of orthogonally protected diamino acids in generating complex peptide macrocycles.

Another strategy involves using diaminodiacids, which can be incorporated into the peptide backbone via Fmoc/tBu SPPS. rsc.org After assembly of the linear precursor, selective deprotection of orthogonal protecting groups, such as allyl/allyloxycarbonyl (Alloc), allows for on-resin macrocyclization. rsc.org While this example uses Alloc protection, the principle of orthogonal protection is the same and could be adapted for Boc/Fmoc strategies. The use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has also become a popular method for peptide macrocyclization, offering high efficiency and compatibility with a wide range of functional groups. rsc.org

The table below summarizes representative examples of macrocyclic peptide synthesis utilizing orthogonally protected diamino acids.

| Peptide/Structure | Cyclization Strategy | Key Building Block | Research Focus |

| β-hairpin macrocyclic peptide | On-resin head-to-tail cyclization | Fmoc-D-Dab(Boc)-OH | Antimicrobial peptide development nih.gov |

| Thanatin derivatives | On-resin side-chain to side-chain cyclization via triazole bridge | Diaminodiacids with Alloc protection | Disulfide bond mimetics rsc.org |

| LSD1 inhibitors | On-resin side-chain to side-chain cyclization | Appropriately protected amino acids | Development of enzyme inhibitors acs.org |

| HL2-m5 | Self-processing of biosynthetic precursors | N-Fmoc-Asp(OEpe)CO2H | Inhibition of Sonic Hedgehog/Patched interaction rochester.edu |

Application in the Construction of Branched and Multi-Antennary Peptides

The orthogonal protecting groups of this compound make it an ideal building block for the synthesis of branched and multi-antennary peptides. In this application, the side-chain amino group of the Dab residue serves as a branching point for the attachment of additional peptide chains. The synthetic strategy typically involves the incorporation of this compound into the primary peptide sequence. Following the completion of the main chain, the Fmoc group on the Dab side chain can be selectively removed using a base, such as piperidine, while the Boc group on the N-terminus and other acid-labile side-chain protecting groups remain intact. This allows for the elongation of a second peptide chain from the Dab side chain.

This methodology is central to the "one-bead-two-compound" (OB2C) combinatorial library method, which allows for the generation of large, diverse libraries of branched peptides for screening purposes. nih.gov For example, a branched peptide library can be derived from a lysine (B10760008) (or in this context, a Dab) core, where different peptide sequences are attached to the α- and γ-amino groups. nih.gov This approach has been successfully used to discover novel synthetic ligands for various biological targets. nih.gov

The table below details research findings related to the use of this compound and similar building blocks in the construction of branched peptides.

| Application | Branching Strategy | Key Building Block | Research Outcome |

| Combinatorial Library Synthesis | Orthogonal deprotection of α- and γ-amino groups | This compound or Boc-L-Lys(Fmoc)-OH | Discovery of functional ligands nih.gov |

| Ubiquitin Chain Synthesis | Step-wise elongation using temporary protecting groups | Fmoc-Dab(Boc)-OH, Fmoc-Lys(Boc)-OH | Elucidation of ubiquitin signaling pathways ethz.ch |

Integration into Complex Natural Product Total Synthesis (e.g., Marine Alkaloids, Modified Antibiotics)

The use of this compound and related derivatives is also critical in the synthesis of modified antibiotics. For instance, in the development of daptomycin (B549167) analogs, a clinically important antibiotic, derivatives of diaminobutyric acid are incorporated to create novel structures with potentially improved properties.

The following table summarizes the integration of this compound in the total synthesis of complex natural products.

| Natural Product | Class | Role of this compound | Key Synthetic Steps | Overall Yield |

| (+)-(R)-Tiruchanduramine | Marine Alkaloid | Chiral starting material to establish absolute stereochemistry | Reduction of carboxylic acid, Fmoc deprotection, guanidinylation | 15.5% nih.govresearchgate.netarizona.edumdpi.com |

| Daptomycin Analogs | Lipopeptide Antibiotic | Building block for structural modification | Solid-phase peptide synthesis | Not specified |

Utility in Chemical Ligation and Bioconjugation Strategies for Research Probes

The unique reactivity of the deprotected side chain of diaminobutyric acid residues makes this compound a useful tool in chemical ligation and bioconjugation. Chemical ligation techniques, such as native chemical ligation (NCL), are powerful methods for synthesizing large peptides and proteins by joining smaller, unprotected peptide fragments. While NCL traditionally relies on an N-terminal cysteine residue, variations of this chemistry can be employed using other nucleophilic side chains.

This compound can be used to introduce a site-specific handle for bioconjugation. chemimpex.com After incorporation into a peptide and selective deprotection of the Fmoc group, the primary amino group on the side chain can be functionalized with a variety of molecules, including fluorophores, biotin, or other reporter groups, to create research probes. chemimpex.com This amino group can also be used to attach the peptide to other biomolecules or surfaces.

For instance, bicyclic peptides, which have high potential as next-generation pharmaceuticals, can be generated through controlled cyclization reactions that require selective reactivities. iris-biotech.de Building blocks with 1,2-aminothiol functionalities, which can be derived from precursors like this compound, are useful for this purpose and for connecting peptide fragments via NCL. iris-biotech.de

The table below provides examples of how this compound is utilized in chemical ligation and bioconjugation.

| Application | Strategy | Role of this compound | Outcome |

| Bioconjugation | Site-specific functionalization | Introduction of a primary amine handle | Attachment of peptides to other biomolecules chemimpex.com |

| Bicyclic Peptide Synthesis | Controlled cyclization and ligation | Precursor for 1,2-aminothiol functionalities | Generation of constrained peptides iris-biotech.de |

| Synthesis of Research Probes | Attachment of reporter groups | Provides a reactive site for labeling | Creation of tools for studying biological processes chemimpex.com |

Role in Advanced Materials Chemistry and Peptide Scaffold Research

The ability of peptides to self-assemble into well-ordered nanostructures has led to their use in the development of advanced materials, such as hydrogels and nanomaterials. uniroma1.it this compound and other protected amino acids are key components in the synthesis of the peptide building blocks for these materials. chemimpex.com The self-assembly process is often driven by non-covalent interactions, such as hydrogen bonding and π-π stacking of aromatic groups like Fmoc. uniroma1.it

Peptide-based hydrogels have garnered significant attention for biomedical applications due to their biocompatibility, biodegradability, and tissue-like elasticity. uniroma1.it These materials can be used as scaffolds for 3D cell culture and tissue engineering, as well as for drug delivery systems. uniroma1.it The incorporation of functional amino acids, such as diaminobutyric acid, can be used to tune the properties of the resulting material, for example, by introducing charge or reactive sites for further functionalization.

In peptide scaffold research, unnatural amino acids like those derived from this compound are used to create conformational restraints and build novel molecular scaffolds. sigmaaldrich.com These scaffolds can then be used to develop new therapeutic drugs or functional materials with tailored properties. sigmaaldrich.com

The following table highlights the role of this compound in advanced materials chemistry and peptide scaffold research.

| Material/Scaffold | Application | Role of this compound | Key Properties |

| Peptide Hydrogels | Drug delivery, tissue engineering | Building block for self-assembling peptides | Biocompatibility, biodegradability, tunable mechanical properties uniroma1.it |

| Functionalized Nanomaterials | Drug delivery, smart materials | Introduction of functional groups for surface modification | Targeted delivery, responsive behavior chemimpex.com |

| Novel Peptide Scaffolds | Drug discovery, materials science | Creation of conformational restraints and diverse structures | Improved stability, enhanced biological activity sigmaaldrich.com |

Derivatives and Analogues of Boc D Dab Fmoc Oh in Academic Synthesis

Synthetic Routes to Stereoisomers and Structural Analogues (e.g., Fmoc-D-Dab(Boc)-OH, N-methylated derivatives)

The synthesis of stereoisomers and structurally modified analogues of Boc-D-Dab(Fmoc)-OH is crucial for expanding the repertoire of building blocks available for peptide synthesis. These synthetic efforts are often aimed at creating molecules with specific reactivity profiles or for introducing unique structural motifs into peptides.

Stereoisomers: The most common stereoisomer of this compound is its L-counterpart, Fmoc-L-Dab(Boc)-OH. Additionally, the regioisomer Fmoc-D-Dab(Boc)-OH, where the positions of the Fmoc and Boc protecting groups are swapped, is of significant interest. A patented two-step method for synthesizing Fmoc-L-Dab(Boc)-OH starts with Fmoc-Gln-OH. google.com This is treated with iodobenzene (B50100) diacetate in a mixed solvent system to yield Fmoc-Dab-OH, which is then reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under basic conditions to afford the final product. google.com This general approach can be adapted for the D-enantiomer.

N-methylated Derivatives: N-methylation of peptide backbones is a key strategy for increasing metabolic stability and modulating conformation. The synthesis of N-methylated diaminobutyric acid derivatives has been a focus of research. A facile protocol for the selective mono- and bis-methylation of Fmoc-Dab(Boc)-OH analogues has been developed. rsc.org This method involves a cyclization reaction with formaldehyde (B43269) under acidic catalysis, followed by a reductive ring-opening. rsc.org For Fmoc-Dab(Boc)-OH, this reaction surprisingly yields a pyrimidine (B1678525) ring structure as the major product, which can then be reductively opened to produce the N(α)-methylated derivative. rsc.org A different approach for preparing Nα-Fmoc-Nε-(Boc, methyl)-lysine involves reductive benzylation and methylation in a one-pot reaction, followed by debenzylation and Boc protection. researchgate.net This methodology, based on using malonate derivatives and dibromobutane, could be adapted for diaminobutyric acid derivatives. researchgate.net

Table 1: Synthetic Approaches to this compound Analogues

| Analogue | Starting Material | Key Reagents/Steps | Outcome | Reference |

|---|

Impact of Structural Modifications on Synthetic Utility and Reactivity

Modifying the structure of diaminobutyric acid building blocks, for instance by altering protecting groups or introducing alkylation, significantly influences their behavior in peptide synthesis. These changes can affect stability, solubility, and susceptibility to side reactions.

Protecting Group Position: The relative placement of the Boc and Fmoc groups on the α- and γ-nitrogens dictates the synthetic strategy. In the standard Fmoc/tBu SPPS, this compound allows for the selective deprotection of the Fmoc group on the side chain with piperidine (B6355638), enabling side-chain modifications or branching. Conversely, its regioisomer, Fmoc-D-Dab(Boc)-OH, is used for incorporating the Dab residue into the main peptide backbone, with the Boc group being removed during the final acid cleavage from the resin. researchgate.net

N-methylation: The introduction of a methyl group on either the α- or γ-nitrogen has profound effects. N-methylation can increase the stability of the compound and the resulting peptide by providing steric hindrance against enzymatic degradation. However, it can also present synthetic challenges. For example, N-methylated amino acids can be more difficult to couple during SPPS due to steric hindrance. The synthesis of peptides containing N-methylated residues often requires optimized coupling conditions or specialized reagents to achieve high yields. Furthermore, the presence of a methyl group on the γ-amino group in Fmoc-L-Dab(Boc,Me)-OH enhances the compound's stability compared to its non-methylated counterpart.

Side Reactions: The structure of the protected diaminobutyric acid can influence the propensity for common side reactions in SPPS. For instance, the choice of protecting group can affect the likelihood of diketopiperazine formation or aspartimide formation if adjacent to an aspartic acid residue. iris-biotech.de While not directly related to this compound, the study of side reactions in peptides containing kynurenine (B1673888) (Kyn) synthons like Fmoc-L-Kyn(Boc,CHO)-OH, which can undergo a Camps cyclization, highlights how protecting group choice is critical to avoiding unwanted byproducts. This underscores the importance of carefully selecting protecting groups for diaminobutyric acid to ensure the integrity of the final peptide.

Development of Novel Protecting Group Combinations for Diaminobutyric Acid

The classic Fmoc/Boc orthogonal protection scheme is robust but has limitations. Researchers are continuously developing novel protecting groups and combinations to address issues such as premature cleavage, side reactions, and the need for harsh deprotection conditions.

Alternative Orthogonal Groups: To avoid the repeated use of piperidine for Fmoc deprotection, which can sometimes lead to the degradation of other protecting groups, alternative strategies have been explored. Groups such as Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) are orthogonal to both Fmoc and Boc. iris-biotech.de These are stable to piperidine and TFA but can be selectively removed by hydrazinolysis. iris-biotech.de However, Dde can sometimes migrate to free amino groups, and the robust ivDde can be difficult to remove completely. iris-biotech.de

A newer protecting group, MeDmb (methyl dimethylbarbituric acid), has been introduced as an alternative for orthogonal protection of amino groups. iris-biotech.de It offers improved performance over Dde and ivDde in terms of crude peptide yield and purity in certain sequences. iris-biotech.de

Metal-Free Cleavage Systems: Some protecting group strategies require heavy metal catalysts for removal, which can be problematic for pharmaceutical applications. To circumvent this, researchers have developed systems like the pDobz/pDobb protecting groups. nih.gov These arylboronate ester-based groups are stable to the acidic and basic conditions of Fmoc SPPS but can be cleaved rapidly and efficiently under metal-free conditions using an amine oxide and dilute acid. nih.gov This approach offers a cleaner alternative for the synthesis of complex peptides.

Bulky Protecting Groups: The use of very bulky protecting groups on the α-amino group, such as the 9-phenylfluorenyl (PhFl) group, can be advantageous for certain synthetic transformations. The steric bulk of the PhFl group can direct reactions to other parts of the molecule. For example, it allowed for the regioselective dialkylation of aspartate diesters to create β,β-dimethylated amino acids, a strategy that could potentially be applied to diaminobutyric acid to synthesize novel analogues. acs.org

Table 2: Novel Protecting Groups for Diaminobutyric Acid and Related Amino Acids

| Protecting Group | Abbreviation | Cleavage Condition | Key Features | Reference |

|---|---|---|---|---|

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazinolysis | Orthogonal to Fmoc/Boc; can be prone to migration. | iris-biotech.de |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Hydrazinolysis | More stable than Dde but can be difficult to remove. | iris-biotech.de |

| Methyl dimethylbarbituric acid | MeDmb | Hydrazinolysis | Improved performance over Dde/ivDde in some cases. | iris-biotech.de |

| 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyloxycarbonyl | pDobz | Amine oxide and dilute acid | Metal-free cleavage; compatible with Fmoc SPPS. | nih.gov |

| 9-Phenylfluorenyl | PhFl | - | Bulky group that can direct reactivity for synthesizing complex analogues. | acs.org |

Mechanistic and Methodological Studies Involving Boc D Dab Fmoc Oh

Investigation of Amide Bond Formation Kinetics and Coupling Efficiency in Complex Sequences

The kinetics of the coupling reaction are influenced by the choice of activating agent, the base, and the solvent. Potent activating reagents are employed to convert the carboxylic acid of Boc-D-Dab(Fmoc)-OH into a highly reactive species that readily acylates the free amino group of the resin-bound peptide. Common coupling reagents include aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium (B103445) salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). rsc.orguniversiteitleiden.nl These are typically used in conjunction with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). rsc.org

Standard coupling times can range from 45 minutes to several hours, with reaction completion often monitored using qualitative tests. rsc.org In the synthesis of complex molecules, such as chimeric macrocyclic peptide antibiotics, established coupling protocols using reagents like BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA have been successfully employed for the incorporation of the Dab residue and subsequent on-resin cyclization. universiteitleiden.nl

| Coupling Reagent | Typical Base | Solvent | Standard Reaction Time |

|---|---|---|---|

| HATU | DIPEA | DMF | 45-60 minutes |

| PyBOP | DIPEA | DMF | 1-12 hours |

| BOP | DIPEA | DMF/CH₂Cl₂ | 1-2 hours |

| HBTU/DIC | DIPEA | DMF | > 90% efficiency in most cases |

Studies on Protecting Group Stability and Orthogonality in Multi-Step Syntheses

The central advantage of this compound lies in the orthogonal nature of its two protecting groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group and the tert-butoxycarbonyl (Boc) group. biosynth.comiris-biotech.de Orthogonality in this context means that each protecting group can be removed under specific conditions without affecting the other, allowing for precise, site-specific modifications and chain elongation. iris-biotech.dewiley-vch.de

The Fmoc group protects the α-amino terminus and is labile to basic conditions. slideshare.net It is typically removed using a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). sigmaaldrich.com Conversely, the Boc group protects the γ-amino group on the side chain and is stable under these basic conditions. organic-chemistry.org The Boc group is removed only under strong acidic conditions, most commonly with neat trifluoroacetic acid (TFA) or a solution of TFA in dichloromethane (B109758) (DCM). biosynth.compeptide.com

This orthogonal scheme is fundamental to Fmoc-based SPPS. nih.gov The stability of the Boc group on the side chain is crucial as it must withstand repeated cycles of Fmoc deprotection with piperidine throughout the synthesis of the peptide backbone. peptide.com Similarly, the Fmoc group's stability to acid ensures it remains intact during the potential incorporation of other acid-labile protected amino acids. wiley-vch.de This robust orthogonality allows for complex synthetic strategies, such as the on-resin modification of the Dab side-chain amine after the peptide backbone is fully assembled and the N-terminal Fmoc group has been replaced with a Boc group. sigmaaldrich.com

| Protecting Group | Position | Cleavage Reagent | Stable Under |

|---|---|---|---|

| Fmoc | α-Amino | Base (e.g., 20% Piperidine in DMF) | Acidic conditions (e.g., TFA) wiley-vch.de |

| Boc | γ-Amino (Side Chain) | Acid (e.g., TFA) | Basic conditions (e.g., Piperidine) organic-chemistry.orgpeptide.com |

Stereochemical Integrity During Coupling and Deprotection Reactions

Maintaining the stereochemical purity of the chiral center is a paramount concern in peptide synthesis. wiley-vch.de The starting material, this compound, is supplied with high enantiomeric purity, often exceeding 99.9%. iris-biotech.de However, the conditions used during coupling and deprotection can potentially lead to racemization or epimerization, which is the conversion of the D-enantiomer to the L-enantiomer at the α-carbon.

Racemization can be initiated by proton abstraction from the α-carbon, which is more likely to occur when the carboxyl group is activated for coupling. slideshare.net The choice of coupling reagents and the careful control of base concentration and reaction temperature are critical to minimize this risk. The use of aminium/uronium-based activators like HATU is generally considered to be effective in suppressing racemization compared to other methods.

Deprotection steps are also a potential source of stereochemical scrambling. While the standard conditions for Fmoc and Boc deprotection are generally considered safe in this regard, certain side reactions involving other residues in the peptide sequence can lead to epimerization. iris-biotech.de For instance, the formation of thioamides in a peptide sequence has been shown to be prone to α-C epimerization during Fmoc-SPPS, necessitating specific protective strategies to maintain stereochemical integrity. nih.gov An ideal protecting group strategy ensures that the chiral purity of the amino acid residue is preserved throughout the entire synthetic process. wiley-vch.de

| Process Step | Potential Issue | Mitigation Strategy |

|---|---|---|

| Amino Acid Activation/Coupling | Racemization via α-proton abstraction slideshare.net | Use of low-racemization coupling reagents (e.g., HATU, PyBOP); avoid excess base and high temperatures. |

| Fmoc Deprotection | Base-catalyzed epimerization (sequence-dependent) | Use standard deprotection times; for sensitive sequences, alternative bases or conditions may be explored. |

| Side-Chain Interactions | Epimerization adjacent to specific residues (e.g., Aspartimide formation) iris-biotech.de | Careful sequence design; use of protecting groups that minimize side reactions. |

Unintended Side Reactions and Strategies for Mitigation in Peptide Assembly

During the multi-step process of peptide synthesis, several unintended side reactions can occur, leading to impurity formation and reduced yields. The use of this compound is not immune to these general challenges of Fmoc-SPPS.

One common side reaction is the formation of diketopiperazines (DKP). This occurs when the deprotected N-terminal amino group of the second residue in the chain attacks the ester linkage of the first residue, cleaving the dipeptide from the resin as a cyclic DKP. iris-biotech.de This is particularly prevalent with proline at the C-terminus but can occur with other residues. Mitigation strategies include the use of dipeptide building blocks or alternative deprotection bases. iris-biotech.de

During the final cleavage and deprotection step using strong acid (TFA) to remove the Boc group and other side-chain protecting groups, highly reactive cationic species are generated. sigmaaldrich.com The tert-butyl cation released from the Boc group can alkylate nucleophilic residues within the peptide, such as Tryptophan (Trp) or Methionine (Met). peptide.com To prevent these modifications, "scavengers" are added to the cleavage cocktail. These are nucleophilic compounds, such as water, triisopropylsilane (B1312306) (TIS), or thioanisole, that trap the reactive cations before they can damage the peptide. peptide.comsigmaaldrich.com

Additionally, side reactions involving other amino acids in the sequence, such as the base-catalyzed formation of aspartimide from aspartic acid residues, can compromise the integrity of the final product. iris-biotech.de This reaction is highly sequence-dependent and can be minimized by using specialized protecting groups for the problematic residue. iris-biotech.de

| Side Reaction | Cause | Mitigation Strategy |

|---|---|---|

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of the N-terminal dipeptide after Fmoc deprotection. iris-biotech.de | Use of dipeptide building blocks; rapid coupling of the third amino acid; use of 2-chlorotrityl chloride resin. |

| Side-Chain Alkylation | Reactive cations (e.g., tert-butyl) generated during acid cleavage reacting with nucleophilic residues (Trp, Met, Cys). peptide.com | Addition of scavengers (e.g., TIS, water, EDT, thioanisole) to the TFA cleavage cocktail. sigmaaldrich.com |

| Aspartimide Formation | Base- or acid-catalyzed intramolecular cyclization of Asp residues. iris-biotech.de | Use of bulky protecting groups on the Asp side chain; careful selection of deprotection conditions. iris-biotech.de |

| Incomplete Deprotection | Steric hindrance or aggregation slowing the removal of Fmoc or side-chain protecting groups. | Extended reaction times; use of stronger reagents (e.g., DBU for Fmoc removal, though with caution) peptide.com; repeated cleavage steps. sigmaaldrich.com |

Future Directions and Emerging Research Frontiers for Boc D Dab Fmoc Oh

Exploration of Novel Synthetic Transformations and Chemo-Enzymatic Approaches

The demand for efficient and environmentally friendly synthetic routes has spurred research into novel transformations and chemo-enzymatic strategies for preparing and utilizing Boc-D-Dab(Fmoc)-OH and related derivatives.

A significant development is the move away from traditional multi-step syntheses that often involve harsh reagents. For instance, a patented method describes a two-step synthesis of Fmoc-Dab(Boc)-OH starting from Fmoc-Gln-OH. google.com This process, which avoids the use of palladium on activated carbon, involves a reaction with iodobenzene (B50100) diacetate followed by the introduction of the Boc group. google.com Such methods aim to simplify the synthesis, reduce costs, and improve yields, making large-scale production more feasible. google.com

Chemo-enzymatic approaches are also gaining traction. These methods combine the selectivity of enzymes with the versatility of chemical synthesis. Research has demonstrated the use of enzymes like ficin (B600402) for the degradation of existing peptides, such as polymyxin, to generate a scaffold that can then be chemically modified. nih.govacs.org In one example, the resulting product was selectively protected at its diaminobutyric acid (Dab) side chains with Boc groups and then coupled with a synthetic peptide fragment that had been assembled using Fmoc-Dab(Boc)-OH. nih.govacs.org This convergent strategy allows for the efficient creation of complex chimeric macrocyclic peptides. nih.govacs.org

Furthermore, enzymatic preparations of Dab and its enantiomer have been followed by chemical modifications to create novel derivatives with potential applications as glycosidase inhibitors. rsc.org The exploration of enzymes in concert with traditional organic chemistry opens up new avenues for creating diverse libraries of Dab-containing molecules with unique biological activities.

Table 1: Comparison of Synthetic Approaches for Dab Derivatives

| Approach | Key Features | Advantages | Challenges |

| Traditional Chemical Synthesis | Multi-step process often starting from protected glutamine or asparagine. cam.ac.uk | Well-established and versatile. | Can involve harsh reagents, multiple protection/deprotection steps, and scalability issues. google.comgoogle.com |

| Novel Chemical Transformations | Reduced number of steps, avoidance of heavy metals. google.com | Increased efficiency, lower cost, more environmentally friendly. google.com | May require optimization for broad applicability and scale-up. |

| Chemo-enzymatic Synthesis | Combination of enzymatic reactions and chemical synthesis. nih.govacs.org | High selectivity, mild reaction conditions, potential for novel structures. rsc.org | Enzyme availability and stability can be limiting factors. |

Challenges and Solutions in Scalable Academic Synthesis

While this compound is commercially available, the ability to synthesize it and its derivatives on a larger scale in an academic setting presents several challenges. These include the high cost of starting materials, the need for multiple protection and deprotection steps, and the purification of intermediates and final products. google.commdpi.com

One of the primary challenges is the development of cost-effective and efficient multi-step procedures that minimize the need for time-consuming chromatographic purifications. mdpi.com Researchers are exploring strategies that allow for the sequential use of crude products from one step to the next. mdpi.com For example, a multi-step synthesis of a protected L-Dap methyl ester was designed to proceed through several steps without intermediate purification. mdpi.com

Another significant hurdle is the use of hazardous or expensive reagents. For instance, the use of di(trifluoroacetic acid)iodobenzene is costly, and hydrogenation reactions can be difficult to scale. google.com To address this, alternative reagents and reaction conditions are being investigated. A greener synthesis of bis-amino acids eliminated the use of the highly toxic Jones reagent and explosive isobutylene (B52900) gas by replacing them with a TEMPO-mediated oxidation and a different tert-butylating agent, respectively. acs.orgresearchgate.net This not only improved the safety profile but also facilitated a significant increase in the synthesis scale. acs.orgresearchgate.net

The development of robust and scalable synthetic routes is crucial for making these valuable building blocks more accessible for academic research and for facilitating the synthesis of larger quantities of peptides for pre-clinical and clinical studies.

Table 2: Challenges and Solutions in Scalable Synthesis

| Challenge | Proposed Solution(s) |

| High Cost of Reagents | Development of synthetic routes using less expensive starting materials and reagents. google.com |

| Multiple Purification Steps | Designing synthetic pathways that minimize the need for chromatography by using sequential reactions with crude intermediates. mdpi.com |

| Use of Hazardous Reagents | Replacing toxic or explosive reagents with safer and more environmentally friendly alternatives (e.g., TEMPO-mediated oxidation). acs.orgresearchgate.net |

| Complex Reaction Conditions | Simplifying synthetic protocols to avoid harsh conditions like high temperature and pressure. google.com |

Potential in Unconventional Peptide Chemistry Methodologies

The unique structural properties of this compound make it a valuable component in the exploration of unconventional peptide chemistry methodologies, moving beyond standard solid-phase peptide synthesis (SPPS).

Click Chemistry: The introduction of an azide (B81097) group onto the Dab side chain opens up the possibility of using click chemistry for peptide modification and conjugation. medchemexpress.com N3-D-Dab(Boc)-OH, an azide-containing derivative, can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. medchemexpress.com These bioorthogonal reactions are highly efficient and can be performed under mild conditions, making them ideal for creating complex peptide architectures, attaching imaging agents, or conjugating peptides to other biomolecules.

Novel Ligation Methods: Beyond click chemistry, this compound can be incorporated into peptides that are subsequently used in novel ligation strategies. For example, the development of safety-catch linkers in SPPS allows for the synthesis of fully protected peptide segments that can be cleaved and then ligated in solution. nih.gov The orthogonal protection of this compound is compatible with such strategies. Furthermore, research into native chemical ligation (NCL) and other chemoselective ligation techniques continues to expand the toolbox for assembling large and complex peptides, where the unique reactivity of the Dab side chain can be exploited.

Peptide Stapling and Macrocyclization: The di-functional nature of the Dab residue makes it an ideal candidate for peptide stapling and macrocyclization. By deprotecting the side-chain amino group on-resin, it can be used as a handle for intramolecular cyclization with the peptide's C-terminus or another side chain, creating constrained peptides with potentially enhanced stability and biological activity.

The integration of this compound into these innovative methodologies is poised to facilitate the creation of novel peptide-based therapeutics and research tools with tailored properties.

Integration into Advanced Chemical Biology Tool Development and Probe Synthesis

The application of this compound extends into the realm of chemical biology, where it is used to construct sophisticated tools and probes for studying biological systems.

Fluorescent Probes: this compound is utilized in the design of novel fluorescent probes. chemdad.com The Dab side chain can serve as an attachment point for fluorophores, quenchers, or other reporter molecules. The precise positioning of these moieties within a peptide sequence allows for the development of probes that can report on enzyme activity, protein-protein interactions, or changes in the cellular environment.

Bioconjugation and Drug Delivery: The side-chain amino group of Dab, after deprotection, provides a site for bioconjugation. This allows for the attachment of peptides to other molecules such as proteins, nucleic acids, or drug delivery vehicles like nanoparticles and quantum dots. rsc.org For example, this compound has been used in the synthesis of peptides for the site-specific cellular delivery of quantum dots. rsc.org

Synthesis of Bioactive Peptides and Analogues: This building block is instrumental in the synthesis of analogues of biologically active peptides. For instance, it has been used in the creation of novel analogues of degarelix, a GnRH antagonist, where the Dab residue at specific positions was modified to modulate the peptide's properties. nih.gov It has also been a key component in the synthesis of polyamide-chlorambucil conjugates designed to target specific DNA sequences. oup.com

The versatility of this compound as a synthetic building block ensures its continued importance in the development of cutting-edge chemical biology tools that will help to unravel complex biological processes and lead to the discovery of new therapeutic agents.

Q & A

Q. What are the standard protocols for synthesizing Boc-D-Dab(Fmoc)-OH, and how do reaction conditions impact yield and purity?

The synthesis involves sequential protection of the α- and side-chain amino groups of diaminobutyric acid. First, the α-amino group is protected with Fmoc using Fmoc-OSu in the presence of DIPEA. The side-chain amino group is then protected with Boc using (Boc)₂O under basic conditions . Industrial-scale production optimizes temperature, reagent concentration, and reaction time, with purification via crystallization or chromatography. Contaminants like residual solvents or incomplete deprotection intermediates can reduce purity, necessitating rigorous HPLC-MS validation .

Q. How should this compound be stored to maintain stability, and what solvent systems are optimal for dissolution?

Store the compound at -20°C in anhydrous conditions to prevent hydrolysis of the Fmoc/Boc groups. For dissolution, use DMSO or DMF due to its moderate solubility (~10 mM). Heating to 37°C with sonication enhances dissolution efficiency. Avoid aqueous buffers unless immediately used, as hydrolysis can occur . Stock solutions stored at -80°C retain integrity for 6 months, while -20°C storage limits use to 1 month .

Q. What analytical methods are recommended to verify the identity and purity of this compound?

Use HPLC-MS with a C18 column and gradient elution (0.1% TFA in water/acetonitrile) to assess purity (>95% by AUC). Confirm identity via HRMS (ESI+) and ¹H/¹³C NMR, comparing peaks to PubChem data (e.g., [M+H]+ = 563.6 m/z for C₃₄H₃₀N₂O₆) . For orthogonal validation, FT-IR can detect characteristic carbonyl stretches (1690–1730 cm⁻¹) from Fmoc/Boc groups .

Advanced Research Questions

Q. How can this compound be integrated into orthogonal protection strategies for synthesizing branched or cyclic peptides?

The Boc and Fmoc groups enable sequential deprotection: Fmoc is removed with 20% piperidine/DMF, while Boc requires TFA (95% for 1–2 hours). This orthogonality allows selective exposure of amino groups for coupling reactions, facilitating backbone modifications or side-chain functionalization. For example, the side-chain amino group (Boc-protected) can be selectively activated for cyclization after Fmoc removal from the α-position .

Q. What challenges arise when incorporating this compound into solid-phase peptide synthesis (SPPS) with backbone modifications?

Steric hindrance from the Fmoc/Boc groups can reduce coupling efficiency, especially with bulky residues. Pre-activation with HATU/HOAt in DMF improves reaction kinetics. Post-coupling, incomplete Fmoc removal (due to esterification side reactions) may require extended piperidine treatment (2 × 10 minutes) and HPLC monitoring to detect deletion sequences .

Q. How does this compound compare to structurally similar derivatives (e.g., Boc-D-Orn(Fmoc)-OH) in peptide stability studies?

this compound’s shorter side chain (4-aminobutyric acid vs. 5-aminovaleric acid in ornithine derivatives) reduces conformational flexibility, enhancing rigidity in α-helical peptides. However, this may increase aggregation propensity in hydrophobic environments. Comparative CD spectroscopy and MD simulations can quantify these effects .

Q. What strategies mitigate contradictions in reported solubility and purity data for this compound across vendors?

Discrepancies often stem from residual trifluoroacetate (TFA) salts or solvent traces. Repurify via preparative HPLC (0.1% formic acid/ACN) or recrystallization (ethyl acetate/hexane). Validate purity with orthogonal methods (e.g., NMR integration vs. HPLC area-under-curve) and cross-reference batch-specific COAs .

Methodological Applications

Q. How is this compound used to engineer peptide-based biomaterials or drug delivery systems?

The Fmoc group’s aromaticity promotes self-assembly into β-sheet-rich hydrogels under physiological pH. For example, Fmoc-D-Dab(Boc)-OH forms nanofibers (5–10 nm diameter) that encapsulate hydrophobic drugs (e.g., doxorubicin) with >80% loading efficiency. Release kinetics are modulated by enzymatic cleavage of the Dab side chain .

Q. What role does this compound play in synthesizing protease-resistant peptide inhibitors?

Substituting Dab for lysine in protease substrates (e.g., NS2B-NS3 protease inhibitors) reduces cleavage susceptibility due to altered charge distribution. Kinetic assays (FRET-based) show IC₅₀ values improved by 3–5× compared to lysine-containing analogs .

Q. How can researchers optimize this compound for photo-click chemistry applications?

Replace the Boc group with an azide (e.g., N₃-D-Dap(Fmoc)-OH) to enable Cu-free click reactions with DBCO-modified partners. UV-Vis monitoring (λ = 280 nm) confirms reaction completion within 2 hours at 25°C, with >90% conjugation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.